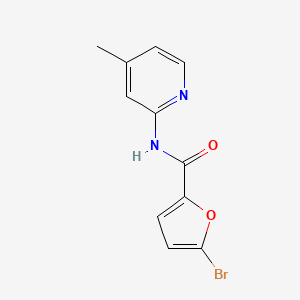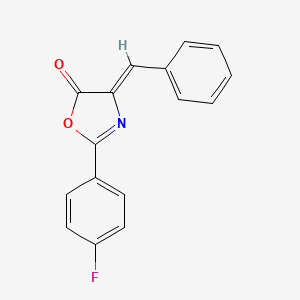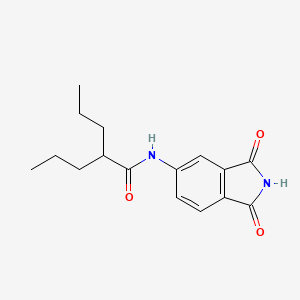
5-bromo-N-(4-methyl-2-pyridinyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(4-methyl-2-pyridinyl)-2-furamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. It is a heterocyclic compound that belongs to the furamide class and contains a pyridine ring and a furan ring.
Scientific Research Applications
5-bromo-N-(4-methyl-2-pyridinyl)-2-furamide has been studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. It has been shown to have antitumor activity and is being investigated as a potential anticancer agent. Additionally, it has been studied for its potential use as a modulator of ion channels and receptors.
Mechanism of Action
The mechanism of action of 5-bromo-N-(4-methyl-2-pyridinyl)-2-furamide is not fully understood. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to modulate ion channels and receptors, which may contribute to its antitumor activity.
Biochemical and Physiological Effects
5-bromo-N-(4-methyl-2-pyridinyl)-2-furamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to modulate ion channels and receptors, which may contribute to its antitumor activity. Additionally, it has been shown to have anti-inflammatory effects.
Advantages and Limitations for Lab Experiments
One advantage of using 5-bromo-N-(4-methyl-2-pyridinyl)-2-furamide in lab experiments is its potential as an anticancer agent. It has been shown to have antitumor activity and may be useful in the development of new cancer treatments. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in lab experiments.
Future Directions
There are several future directions for research on 5-bromo-N-(4-methyl-2-pyridinyl)-2-furamide. One direction is to further investigate its potential as an anticancer agent and develop new cancer treatments based on its properties. Another direction is to study its effects on ion channels and receptors in more detail, which may lead to the development of new drugs for various diseases. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.
Synthesis Methods
The synthesis of 5-bromo-N-(4-methyl-2-pyridinyl)-2-furamide can be achieved through a multi-step process. The first step involves the reaction of 4-methyl-2-pyridinylamine with 2-furoic acid to form 4-methyl-2-pyridinyl-2-furoate. This intermediate is then reacted with phosphorus oxychloride and bromine to form 5-bromo-N-(4-methyl-2-pyridinyl)-2-furamide.
properties
IUPAC Name |
5-bromo-N-(4-methylpyridin-2-yl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O2/c1-7-4-5-13-10(6-7)14-11(15)8-2-3-9(12)16-8/h2-6H,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOYNCPCFHDQUQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5848311 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2-fluorobenzyl)oxy]-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5705547.png)
![4-({[(4-chlorobenzyl)amino]carbonothioyl}amino)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B5705552.png)



![5-[2-methoxy-4-(1-propen-1-yl)phenoxy]-1-methyl-3-nitro-1H-1,2,4-triazole](/img/structure/B5705575.png)
![N-(2-furylmethyl)-N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]acetamide](/img/structure/B5705579.png)

![N-(2,6-dimethylphenyl)-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5705601.png)
![methyl 5-methyl-2-{[(5-methyl-3-isoxazolyl)carbonyl]amino}-4-phenyl-3-thiophenecarboxylate](/img/structure/B5705603.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5705611.png)
![N-{[(3,5-dimethylphenyl)amino]carbonothioyl}-4-methoxybenzamide](/img/structure/B5705618.png)
![2-hydroxy-N'-[3-(3-nitrophenyl)-2-propen-1-ylidene]-2-phenylacetohydrazide](/img/structure/B5705635.png)
